Propargyl-PEG1-SS-PEG1-PFP ester
Overview
Description
Propargyl-PEG1-SS-PEG1-PFP ester is a cleavable PEG Linker. Cleavable PEG Linkers may be useful in the development of antibody drug conjugates.
Scientific Research Applications
pH Responsive Synthetic Polypeptides
Engler et al. (2011) developed pH-responsive synthetic polypeptides using N-carboxyanhydride ring-opening polymerization combined with click chemistry, including Poly(γ-propargyl L-glutamate) (PPLG) homopolymers and poly(ethylene glycol-b-γ-propargyl L-glutamate) (PEG-b-PPLG) block copolymers. These structures demonstrate potential for systemic drug and gene delivery due to their ability to change solubility and self-assemble into micelles with changes in ionization levels (Engler et al., 2011).
Targeted Gene Delivery
Yu et al. (2011) focused on targeted gene delivery by conjugating epidermal growth factor (EGF)-polyethylene glycol (PEG) chain onto a poly(amido amine) (PAMAM) dendron via click chemistry. Propargyl amine cored PAMAM dendrons with ester ends were synthesized and modified for this purpose. The study demonstrates the concept of ligand targeting in gene delivery systems (Yu et al., 2011).
Reactive Telechelic Polymers
Roth et al. (2008) synthesized diazo initiators and chain transfer agents with pentafluorophenyl (PFP) activated esters for polymerization processes. This method produced polymers with activated esters at both ends of the polymer chain, offering potential for diverse applications in polymer chemistry (Roth et al., 2008).
Biocompatible and Stable Vectors for Gene Delivery
Chen et al. (2016) developed PEGylated poly(lactone-co-β-amino ester) block copolymers as efficient, biodegradable, and low-toxicity vectors for gene delivery. These copolymers, synthesized via lipase-catalyzed copolymerization, show promise for overcoming multi-drug resistance in tumor treatments (Chen et al., 2016).
Functionalizable Alkyltrichlorosilane Surface Modifiers
Blaszykowski et al. (2012) developed novel alkyltrichlorosilane surface modifiers with pentafluorophenyl ester functionalizable terminal groups. These molecules are potential platforms for bioanalytical and biomedical applications, showcasing the versatility of such compounds in surface modification (Blaszykowski et al., 2012).
Propargyl-Terminated Heterobifunctional Poly(ethylene glycol)
Lu and Zhong (2010) synthesized novel propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives. These derivatives are instrumental in the development of PEG-based bioconjugates for various biomedical applications, demonstrating the multifunctionality of propargyl-ended compounds (Lu & Zhong, 2010).
pH and Redox Dual-Sensitive Core Crosslinked Micelles
Yi et al. (2016) synthesized amphiphilic block copolymers with pendant reactive alkynyl groups and pH-sensitive acetal groups. These copolymers form core crosslinked (CCL) micelles that are stable and efficient in drug delivery, particularly in overcoming drug resistance in cancer treatments (Yi et al., 2016).
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-prop-2-ynoxyethyldisulfanyl)ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F5O4S2/c1-2-4-23-6-8-26-27-9-7-24-5-3-10(22)25-16-14(20)12(18)11(17)13(19)15(16)21/h1H,3-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSPBJFNPGXULZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCSSCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F5O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114484 | |
Record name | Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801114484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propargyl-PEG1-SS-PEG1-PFP ester | |
CAS RN |
1817735-30-0 | |
Record name | Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1817735-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[2-[[2-(2-propyn-1-yloxy)ethyl]dithio]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801114484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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